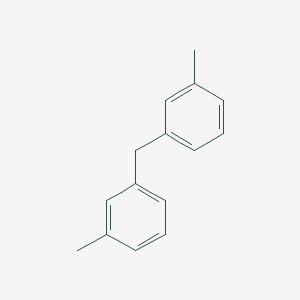

3,3'-Dimethyldiphenylmethane

Description

Overview of Diphenylmethane (B89790) Derivatives in Advanced Chemical Research

The diphenylmethane scaffold, characterized by two phenyl rings attached to a central methylene (B1212753) group, represents a fundamental structural motif in organic chemistry. wikipedia.org Its derivatives are a significant subject of advanced chemical research due to their wide-ranging applications. eurjchem.comchemicalbook.com These compounds serve as crucial intermediates in the synthesis of a variety of commercially important molecules, from pharmaceuticals to polymers. eurjchem.comresearchgate.net

In the realm of materials science, diphenylmethane derivatives are instrumental in the production of high-performance polymers, adhesives, and epoxy resins. researchgate.netcymitquimica.com For instance, the aminated versions of these molecules are key monomers in the synthesis of polyimides, materials prized for their exceptional thermal stability and mechanical strength, making them suitable for aerospace and electronics applications. google.comiyte.edu.tr The core structure's versatility allows for the tuning of polymer properties by altering the substituents on the phenyl rings. google.com

The synthesis of diphenylmethane derivatives is a classic topic in organic chemistry, often accomplished through Friedel-Crafts alkylation, where benzene (B151609) or its derivatives react with a benzyl (B1604629) halide in the presence of a Lewis acid catalyst. wikipedia.orgfirsthope.co.in Research also explores alternative and more efficient synthetic routes, such as the coupling of benzyl alcohols or the condensation of anilines with formaldehyde (B43269) over heterogeneous catalysts like zeolites or natural clays, which can offer environmental and economic benefits. eurjchem.comresearchgate.netrsc.org Furthermore, diphenylmethane derivatives are investigated for their potential in medicinal chemistry, with some exhibiting antihistaminic or anticholinergic properties, and others being studied for their bioactivities. wikipedia.orgfirsthope.co.in

Scope of Academic Inquiry into the 3,3'-Dimethyldiphenylmethane Structural Motif

The this compound structural motif, where a methyl group is positioned at the meta-position of each phenyl ring, has garnered specific academic and industrial interest. This interest is primarily focused on its functionalized derivatives, which serve as specialized building blocks for advanced materials. The parent hydrocarbon, this compound, provides the basic framework, but it is the addition of reactive functional groups that unlocks its utility. nih.gov

A significant area of research revolves around 4,4'-diamino-3,3'-dimethyldiphenylmethane (often abbreviated as DMMDA or MDT). cymitquimica.comrsc.org This aminated derivative is a key monomer in the field of polymer chemistry. Academic studies extensively report its use in the synthesis of high-performance polyimides. mdpi.comresearchgate.net These polyimides are noted for their high thermal stability, good solubility in organic solvents, and excellent mechanical properties, which are desirable for applications in demanding environments such as aerospace and microelectronics. google.commdpi.com Research has focused on synthesizing soluble polyimides by reacting DMMDA with various dianhydrides, allowing for easier processing compared to more rigid polymers. researchgate.net

Another important functionalized derivative is This compound-4,4'-diisocyanate . rsc.org Isocyanate groups are highly reactive and are fundamental to the production of polyurethanes. The 3,3'-dimethyl substitution pattern influences the geometry and reactivity of the molecule, which in turn affects the properties of the final polymer, such as its elasticity and thermal resistance. Diaminodiphenylmethanes like MDT are used as curing agents for epoxy resins and as chain extenders in the production of polyurethane elastomers, where they contribute to properties like insulation, heat endurance, and chemical resistance. rsc.org The synthesis of these derivatives, particularly the condensation of o-toluidine (B26562) with formaldehyde to produce 4,4'-diamino-3,3'-dimethyldiphenylmethane, is a subject of process optimization research to improve yield and purity. google.com

Distinctions and Interrelationships within the Methylated Diphenylmethane Family (e.g., Parent Hydrocarbon vs. Aminated Derivatives)

Within the methylated diphenylmethane family, a clear distinction exists between the parent hydrocarbon and its functionalized derivatives, particularly the aminated forms. The parent compound, this compound, is a relatively simple aromatic hydrocarbon, while its aminated counterpart, 4,4'-diamino-3,3'-dimethyldiphenylmethane, is a highly functional molecule designed for specific chemical reactions.

The parent hydrocarbon , this compound, is primarily of interest as a foundational structure. nih.gov Its chemical properties are characteristic of an aromatic hydrocarbon, defined by the two methyl-substituted phenyl rings and the connecting methylene bridge.

In contrast, 4,4'-diamino-3,3'-dimethyldiphenylmethane is a bifunctional monomer. cymitquimica.com The introduction of amino groups at the 4 and 4' positions transforms the molecule's chemical personality. These amino groups are nucleophilic and serve as reactive sites for polymerization reactions, most notably with dianhydrides to form polyimides or with isocyanates to form polyureas. researchgate.netlookchem.com The presence of the methyl groups ortho to the amino groups influences the polymer's final properties, often enhancing solubility and modifying the chain packing and flexibility. google.com

The interrelationship is one of derivation: the aminated compound can be viewed as a functionalized version of the parent hydrocarbon's core structure. While they share the same dimethyldiphenylmethane backbone, their applications are vastly different. The parent hydrocarbon is a reference compound, whereas the diamine is a valuable component in materials science. cymitquimica.comlookchem.com The synthesis of the diamine typically involves the condensation of o-toluidine (2-methylaniline) with formaldehyde, a process that directly builds the desired functionalized structure rather than modifying the parent hydrocarbon. google.com

Table 1: Comparison of this compound and its Aminated Derivative

| Property | This compound | 4,4'-diamino-3,3'-dimethyldiphenylmethane |

| IUPAC Name | 1-methyl-3-[(3-methylphenyl)methyl]benzene nih.gov | 4-[(4-amino-3-methylphenyl)methyl]-2-methylaniline researchgate.net |

| CAS Number | 21895-14-7 nih.gov | 838-88-0 cymitquimica.com |

| Molecular Formula | C₁₅H₁₆ nih.gov | C₁₅H₁₈N₂ cymitquimica.com |

| Molecular Weight | 196.29 g/mol nih.gov | 226.32 g/mol cymitquimica.com |

| Functional Groups | Methyl, Phenyl | Amino, Methyl, Phenyl |

| Primary Role | Parent Hydrocarbon/Reference Compound | Monomer for Polyimides and Polyurethanes, Curing Agent cymitquimica.comlookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-[(3-methylphenyl)methyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16/c1-12-5-3-7-14(9-12)11-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFWJAUZPQUVNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21895-14-7 | |

| Record name | 3,3'-Dimethyldiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021895147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-DIMETHYLDIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z8O2F9HBI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,3 Dimethyldiphenylmethane and Its Key Derivatives

Classical Synthetic Routes to 3,3'-Dimethyldiphenylmethane

The synthesis of this compound can be achieved through classical electrophilic aromatic substitution reactions, most notably the Friedel-Crafts alkylation. wikipedia.orgmasterorganicchemistry.com This well-established method involves the reaction of an aromatic ring with an alkylating agent, typically in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). wikipedia.orgmt.com

In a typical Friedel-Crafts alkylation for synthesizing this compound, two molecules of toluene (B28343) (m-xylene) would be reacted with a methylene (B1212753) source, such as dichloromethane (B109758) (CH₂Cl₂), catalyzed by a Lewis acid. mt.com The reaction mechanism proceeds through the formation of a carbocation or a related electrophilic species from the alkylating agent, which then attacks the electron-rich aromatic ring of the toluene. mt.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the final alkylated product. mt.com While fundamental, this method can be limited by issues such as polyalkylation, where multiple alkyl groups are added to the aromatic substrate, and carbocation rearrangements, which can lead to a mixture of isomeric products. masterorganicchemistry.comorganic-chemistry.org

Advanced Synthetic Strategies for Aminated Derivatives (e.g., 4,4'-Diamino-3,3'-dimethyldiphenylmethane)

The aminated derivative, 4,4'-Diamino-3,3'-dimethyldiphenylmethane, is a key compound, notably used in the synthesis of polyimides and epoxy resins. lookchem.comcymitquimica.com Its synthesis has been the focus of significant research to develop more efficient and environmentally benign methods compared to traditional approaches.

Catalytic Approaches in Derivative Synthesis

Catalysis plays a pivotal role in the modern synthesis of 4,4'-Diamino-3,3'-dimethyldiphenylmethane, primarily through the condensation of o-toluidine (B26562) with formaldehyde (B43269). researchgate.net These catalytic methods offer improvements in selectivity, yield, and environmental impact over conventional stoichiometric reactions.

Zeolites, which are microporous aluminosilicate (B74896) minerals, have emerged as highly effective solid acid catalysts for the synthesis of diaminodiphenylmethane derivatives, replacing corrosive and difficult-to-handle mineral acids. researchgate.netgoogle.com The synthesis of 4,4'-Diamino-3,3'-dimethyldiphenylmethane (MDT) from o-toluidine and formaldehyde has been investigated using various zeolites. researchgate.net

Research has shown that among different types of zeolites, Hβ exhibits higher catalytic activity for this reaction compared to HY and HZSM-5. lookchem.comresearchgate.net The superior performance of Hβ is attributed to its specific textural properties and acidity. researchgate.net By optimizing reaction conditions such as feed composition, temperature, and reaction time, high yields of the desired product can be achieved. For instance, using Hβ as a catalyst with an o-toluidine to formaldehyde molar ratio of 8:1, a two-step temperature process (413 K for 0.5 h, then 433 K for 0.5 h) resulted in an MDT yield of 87.5%. researchgate.net The use of zeolites also allows for continuous flow reactions in fixed-bed reactors, which can be advantageous for industrial-scale production. nih.gov

Table 1: Comparison of Zeolite Catalysts in the Synthesis of 4,4'-Diamino-3,3'-dimethyldiphenylmethane

| Zeolite Catalyst | Relative Catalytic Activity | Key Findings |

|---|---|---|

| Hβ | High | Demonstrated the best catalytic performance for MDT synthesis. lookchem.comresearchgate.net |

| HY | Moderate | Less active than Hβ for this specific reaction. lookchem.comresearchgate.net |

| HZSM-5 | Moderate | Showed lower activity compared to Hβ. lookchem.comresearchgate.net |

The traditional method for synthesizing 4,4'-Diamino-3,3'-dimethyldiphenylmethane involves the condensation of o-toluidine with formaldehyde in the presence of a strong mineral acid, such as hydrochloric acid (HCl). google.comgoogle.com In this process, the o-toluidine is first reacted with the acid to form a salt. google.com This is followed by a condensation reaction with formaldehyde. google.com The reaction mixture is then neutralized with an alkaline solution to precipitate the crude product, which is subsequently purified by recrystallization. google.com While effective, this method often suffers from high reaction temperatures, the formation of by-products, and a complex post-treatment process, which can result in lower yields and higher costs. google.com

Multi-step Reaction Sequences for Complex Derivative Architectures

4,4'-Diamino-3,3'-dimethyldiphenylmethane serves as a crucial monomer in multi-step polymerization reactions to create complex, high-performance polymers such as polyimides. researchgate.net These polymers are known for their excellent thermal stability. researchgate.net The synthesis involves a polyaddition reaction between the diamine monomer and various aromatic dianhydrides. researchgate.net For example, soluble polyimides have been synthesized by reacting 4,4'-Diamino-3,3'-dimethyldiphenylmethane with dianhydrides like 3,3',4,4'-benzophenone tetracarboxylic acid dianhydride (BTDA) and 4,4'-oxydiphthalic anhydride (B1165640) (ODPA). researchgate.netresearchgate.net The resulting polyimides are often soluble in various organic solvents, which is advantageous for processing and practical applications. researchgate.net The structure and properties of the final polymer can be tailored by carefully selecting the dianhydride co-monomer. researchgate.net

Green Chemistry Principles in Derivative Synthesis

Efforts to align the synthesis of diaminodiphenylmethane derivatives with the principles of green chemistry focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. acs.org A significant advancement in this area is the development of a synthesis method for 4,4'-diaminodiphenylmethanes that uses water as a solvent and proceeds without a catalyst. tsijournals.com This eco-friendly approach involves the condensation of aromatic amines, such as o-toluidine, with formaldehyde in an aqueous slurry. tsijournals.com The process is simple, efficient, and reproducible, offering high yields ranging from 75% to 93%. tsijournals.com This method avoids the use of mineral acids and alkalis, which are common in conventional procedures, thereby minimizing waste and environmental impact. tsijournals.com

Table 2: Physical Data for 4,4'-Diamino-3,3'-dimethyldiphenylmethane

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₈N₂ | lookchem.com |

| Molecular Weight | 226.32 g/mol | lookchem.com |

| Melting Point | 155-157 °C | lookchem.com |

| Appearance | Solid | cymitquimica.com |

| Water Solubility | Insoluble | lookchem.com |

Organic Reaction Mechanisms in the Synthesis of Methylated Diphenylmethanes

Understanding the underlying mechanisms is crucial for optimizing the synthesis of this compound and other methylated analogues. The formation of the diarylmethane skeleton is typically governed by electrophilic, condensation, or radical-based pathways.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for attaching substituents to aromatic rings and represents a conventional route to diphenylmethane (B89790) structures. researchgate.net The general mechanism involves the generation of an electrophile that attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. total-synthesis.combyjus.com Aromaticity is subsequently restored by the loss of a proton. byjus.com

A classic example of this pathway is the Friedel-Crafts alkylation. The synthesis of the parent diphenylmethane compound is achieved by reacting benzyl (B1604629) chloride with benzene (B151609) using a Lewis acid catalyst like aluminum chloride. wikipedia.org

Reaction: C₆H₅CH₂Cl + C₆H₆ → (C₆H₅)₂CH₂ + HCl wikipedia.org

For this compound, this reaction can be adapted by using appropriately substituted precursors, such as the reaction of 3-methylbenzyl chloride with toluene. The methyl groups on the aromatic rings are electron-donating, which activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. total-synthesis.comrsc.org This inherent regioselectivity can lead to the formation of a mixture of isomers.

Modern approaches have focused on developing more efficient and reusable catalysts. Highly mesoporous molybdenum oxide (MoO₃) has been demonstrated as an effective solid acid catalyst for the electrophilic substitution of benzyl alcohol with toluene, yielding methyl diphenylmethane products. nih.gov This system achieved over 99% conversion with approximately 80% selectivity, showing a preference for arenes with electron-donating groups. nih.gov Research has also shown that during toluene conversion reactions over ZSM-5 zeolite catalysts, methylated diphenylmethane species can form within the zeolite pores, acting as reaction intermediates that subsequently decompose. chemicalbook.com

| Catalyst System | Reactants | Product Type | Key Findings | Reference |

| AlCl₃ (Lewis Acid) | Benzyl Chloride + Benzene | Diphenylmethane | Classic Friedel-Crafts alkylation pathway. | wikipedia.org |

| Mesoporous MoO₃ | Benzyl Alcohol + Toluene | Methyl diphenylmethane | >99% conversion, ~80% selectivity; catalyst is a stable, crystalline solid acid. | nih.gov |

| ZSM-5 Zeolite | Toluene | Methylated DPMs | (Di)methylated diphenylmethane species form as unstable intermediates within zeolite channels. | chemicalbook.com |

Condensation reactions involve the joining of two molecules with the concurrent elimination of a small molecule, such as water. ebsco.com This pathway is particularly important for synthesizing functionalized derivatives of this compound, especially those containing amino groups.

A key example is the synthesis of 4,4'-diamino-3,3'-dimethyldiphenylmethane (a derivative of the target compound) via the acid-catalyzed condensation of o-toluidine with formaldehyde. lookchem.com This reaction has been studied extensively using solid acid catalysts, such as zeolites. Among the tested zeolites (Hβ, HY, and HZSM-5), Hβ demonstrated the highest catalytic activity for this transformation. lookchem.com To optimize the process, researchers identified an ideal molar ratio of o-tolylamine to formaldehyde as 8:1. lookchem.com

The synthesis of the parent this compound can also be achieved through the condensation of toluene with formaldehyde. This process utilizes solid acid catalysts under thermal conditions. patsnap.com

| Catalyst | Reactants | Product | Reaction Conditions | Reference |

| Hβ Zeolite | o-Toluidine + Formaldehyde | 4,4'-diamino-3,3'-dimethyldiphenylmethane | Hβ showed higher activity than HY and HZSM-5 zeolites. | lookchem.com |

| Solid Acids (e.g., Phosphotungstic acid, Zeolites) | Toluene + Formaldehyde | Dimethyl diphenylmethane | Temperature: 100-200°C; Time: 1-8 hours. | patsnap.com |

The mechanism for the acid-catalyzed condensation of o-toluidine and formaldehyde generally proceeds through the following steps:

Protonation of formaldehyde by the acid catalyst to form a highly electrophilic carbocation.

Electrophilic attack of the activated formaldehyde on the electron-rich o-toluidine molecule, typically at the para position to the amino group, forming an aminobenzyl alcohol intermediate.

Protonation of the hydroxyl group of the intermediate, followed by the elimination of water to form a new carbocation (a benzyl-type cation).

A second electrophilic attack by this carbocation on another molecule of o-toluidine.

Loss of a proton to regenerate the catalyst and form the final 4,4'-diamino-3,3'-dimethyldiphenylmethane product.

While ionic mechanisms like electrophilic substitution and condensation are more common for diphenylmethane synthesis, pathways involving radical intermediates have also been explored. Although not always detected as stable intermediates, radical species can play a role in the formation and decomposition of these structures. chemicalbook.com

For instance, the sonolysis of diphenylmethane in the absence of oxygen leads to the formation of a solid polymer. This process is understood to involve the dissociation of diphenylmethane molecules inside cavitating bubbles, which generates radical species. Subsequent radical scavenging and recombination processes in the liquid phase contribute to the formation of the polymer. chemicalbook.com This highlights a potential pathway where radical intermediates, derived from the diphenylmethane core, can react to form more complex structures.

Furthermore, research into the reductive homocoupling of benzyl halides to form bibenzyls points to the generation of benzyl radical intermediates. researchgate.net While the primary product is not a diphenylmethane, these studies on related C-C bond formations underscore the possibility of accessing radical intermediates from benzylic precursors under specific reaction conditions.

Derivatization Strategies for Functionalized this compound Compounds

Derivatization involves the chemical modification of a core compound to produce new substances with altered properties or functionalities. For this compound, derivatization strategies often begin with a functionalized analogue, such as 4,4'-diamino-3,3'-dimethyldiphenylmethane (DDMDPM), which serves as a versatile building block for polymers and other complex molecules. lookchem.comresearchgate.net

A significant application is in the synthesis of high-performance polymers. DDMDPM is used as a diamine monomer in the production of polyimides. researchgate.net New soluble polyimides have been synthesized by reacting DDMDPM with aromatic dianhydrides like 4,4'-oxydiphthalic anhydride (ODPA). The resulting polymers exhibit excellent thermal stability, with decomposition temperatures exceeding 500 °C, and are soluble in a range of organic solvents, which is advantageous for practical applications. researchgate.net

In addition to polymerization, DDMDPM is used in the preparation of other thermosetting materials. It is a known precursor for epoxy resin materials and can act as a curing agent, where its amino groups react with epoxy groups to form a cross-linked polymer network. lookchem.comcymitquimica.comchemicalbook.com

Other derivatization reactions common to aromatic compounds can also be applied. For example, bromination of the aromatic rings of diphenylmethane structures can be achieved to produce bromophenol derivatives. tandfonline.com This type of electrophilic halogenation introduces new functional handles onto the diphenylmethane scaffold, opening pathways for further synthetic transformations.

| Derivative | Reagent(s) | Application / Product Type | Key Properties of Product | Reference |

| Polyimides | 4,4'-Oxydiphthalic anhydride (ODPA) | High-performance polymers | Excellent thermal stability (>500°C), soluble in various organic solvents. | researchgate.net |

| Epoxy Resins | Epoxy monomers | Thermosetting polymers, adhesives | Forms cross-linked networks, good thermal stability. | lookchem.comchemicalbook.com |

| Brominated Derivatives | Brominating agents (e.g., CAN/LiBr) | Functionalized intermediates | Introduction of halogen atoms for further synthesis. | tandfonline.com |

Advanced Spectroscopic and Analytical Characterization of 3,3 Dimethyldiphenylmethane Species

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. It provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, are fundamental for the structural elucidation of 3,3'-Dimethyldiphenylmethane.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by distinct signals corresponding to the methyl, methylene (B1212753), and aromatic protons. The integration of these signals reflects the ratio of protons in each unique environment. docbrown.info The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). docbrown.info

Aromatic Protons (Ar-H): These protons appear in the downfield region, typically between 6.9 and 7.2 ppm. Due to the meta-substitution pattern, a complex multiplet is expected as the protons on each ring split each other.

Methylene Protons (-CH₂-): The two protons of the methylene bridge are chemically equivalent and appear as a singlet around 3.9 ppm. This signal is a singlet because there are no adjacent protons to cause splitting.

Methyl Protons (-CH₃): The six protons from the two methyl groups are also equivalent and resonate as a singlet in the upfield region, typically around 2.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. bhu.ac.in Given the symmetry of this compound, a specific number of signals is expected.

Aromatic Carbons: The aromatic region of the spectrum shows signals for the different carbon environments in the benzene (B151609) rings. This includes signals for the methyl-substituted carbons, the methylene-substituted carbons, and the unsubstituted carbons. The expected chemical shifts range from approximately 120 to 142 ppm.

Methylene Carbon (-CH₂-): A single peak corresponding to the methylene bridge carbon is expected around 41-42 ppm.

Methyl Carbons (-CH₃): The two equivalent methyl carbons give rise to a single signal in the upfield region, typically around 21-22 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic (Ar-H) | ~ 6.9 - 7.2 | Multiplet |

| ¹H | Methylene (-CH₂-) | ~ 3.9 | Singlet |

| ¹H | Methyl (-CH₃) | ~ 2.3 | Singlet |

| ¹³C | Aromatic (C-CH₃) | ~ 138 | Singlet |

| ¹³C | Aromatic (C-CH₂) | ~ 142 | Singlet |

| ¹³C | Aromatic (CH) | ~ 126 - 129 | Singlet |

| ¹³C | Methylene (-CH₂-) | ~ 41.5 | Singlet |

| ¹³C | Methyl (-CH₃) | ~ 21.5 | Singlet |

Note: These are approximate values; actual experimental values may vary based on the solvent and instrument used.

NMR spectroscopy is a valuable tool for monitoring the progress of chemical reactions that produce this compound and for assessing its purity. During synthesis, aliquots can be taken from the reaction mixture and analyzed by ¹H NMR. The disappearance of signals corresponding to the reactants and the simultaneous appearance and growth of the characteristic peaks of this compound (e.g., the methylene singlet at ~3.9 ppm) allow for real-time tracking of the reaction's progression toward completion.

Furthermore, NMR is highly effective for determining the purity of the final product. The ¹H NMR spectrum of a pure sample should only contain the signals attributable to this compound. The presence of any additional peaks would indicate impurities, such as residual solvents or unreacted starting materials. By integrating the area under the peaks, the relative amount of impurities can be quantified, providing a precise measure of the sample's purity. This technique is applied in the quality control of related compounds used in the synthesis of polymers. researchgate.net

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phcogj.com In a typical GC-MS analysis of this compound, the compound is first vaporized and separated from other components in a mixture as it passes through a long capillary column. cornell.edulcms.cz After exiting the column, the purified compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting molecular ion (M⁺) and its fragments are separated by their mass-to-charge ratio. The mass spectrum of this compound (C₁₅H₁₆) shows a molecular ion peak at m/z = 196, confirming its molecular weight. nih.gov The fragmentation pattern provides further structural information. Key fragments include:

m/z = 181: This intense peak (often the base peak) corresponds to the loss of a methyl group ([M-CH₃]⁺), forming a stable benzyl-type cation. nih.gov

m/z = 165: This fragment results from the loss of the entire second methyl group and rearrangement, or the loss of a C₂H₅ fragment. nih.gov

m/z = 91: A peak corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), a common fragment for toluene-containing compounds.

Interactive Data Table: Major Mass Fragments of this compound from GC-MS Analysis. nih.gov

| m/z Value | Proposed Fragment | Relative Intensity |

| 196 | [C₁₅H₁₆]⁺ (Molecular Ion) | High |

| 181 | [C₁₄H₁₃]⁺ (Loss of CH₃) | Very High (Base Peak) |

| 165 | [C₁₃H₉]⁺ (Loss of C₂H₅) | High |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Moderate |

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard MS by measuring the mass-to-charge ratio with extremely high accuracy, typically to four or five decimal places. bioanalysis-zone.com This capability allows for the determination of a compound's exact mass, which can be used to deduce its elemental formula. For this compound (C₁₅H₁₆), the calculated monoisotopic mass is 196.1252 g/mol . nih.gov

In material analysis, HRMS is crucial for unequivocally identifying the presence of this compound or its derivatives in complex samples. For instance, its diamino derivative, 4,4'-diamino-3,3'-dimethyldiphenylmethane, has been identified as a reference standard in the analysis of food packaging materials using LC-Orbitrap-HRMS. lookchem.comchemicalbook.com The high resolving power of HRMS allows it to distinguish the target analyte from other isobaric compounds (molecules with the same nominal mass but different elemental formulas), thereby eliminating ambiguity and ensuring accurate identification in complex matrices such as polymers or environmental samples. bioanalysis-zone.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. ksu.edu.sa Absorption of IR radiation occurs when a vibration leads to a change in the molecule's dipole moment. libretexts.org These techniques are excellent for identifying the functional groups present in a molecule, as each group has characteristic vibrational frequencies.

The IR spectrum of this compound provides a molecular "fingerprint" that confirms its structural features. docbrown.info The key absorption bands are:

C-H Stretching:

Aromatic C-H stretches appear as a group of bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

Aliphatic C-H stretches from the methyl (-CH₃) and methylene (-CH₂) groups are observed as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C=C Stretching: Vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of medium to weak bands in the 1450-1600 cm⁻¹ region.

C-H Bending:

Bending vibrations for the methyl and methylene groups appear around 1465 cm⁻¹ and 1375 cm⁻¹.

Out-of-plane (OOP) C-H bending for the 1,3-disubstituted (meta) aromatic rings gives rise to strong characteristic bands in the fingerprint region between 690-710 cm⁻¹ and 750-810 cm⁻¹. This pattern is highly diagnostic of the meta-substitution.

Fingerprint Region: The region from approximately 400 to 1500 cm⁻¹ contains a complex pattern of overlapping C-C stretching and various bending vibrations that are unique to the entire molecule's structure. docbrown.info

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3010 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | -CH₃, -CH₂- |

| 1600, 1585, 1490 | C=C Stretch | Aromatic Ring |

| 1465, 1375 | C-H Bend | -CH₃, -CH₂- |

| 810 - 750, 710 - 690 | C-H Out-of-Plane Bend | 1,3-Disubstituted Aromatic |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups in a molecule. In the context of this compound and its derivatives, such as those used in the synthesis of polyimides, IR spectroscopy provides valuable insights into the chemical structure and the progress of polymerization reactions.

For instance, in the synthesis of aromatic polyimides using 4,4′-diamino-3,3′-dimethyldiphenylmethane, the IR spectrum is monitored to confirm the formation of the polyimide structure. researchgate.net The disappearance of characteristic amine (N-H) stretching bands and the appearance of imide-specific bands, such as the asymmetrical and symmetrical C=O stretching vibrations, are key indicators of a successful imidization process. researchgate.net

Aromatic polyimides synthesized from 4,4′-diamino-3,3′-dimethyldiphenylmethane and various dianhydrides exhibit characteristic absorption bands in their FTIR spectra. These include peaks around 1780 cm⁻¹ and 1720 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the carbonyl groups of the imide ring, respectively. The C-N stretching vibration is typically observed around 1380 cm⁻¹. The successful synthesis of these polymers is confirmed by the presence of these characteristic peaks. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Polyimides |

| Asymmetric C=O Stretch | ~1780 |

| Symmetric C=O Stretch | ~1720 |

| C-N Stretch | ~1380 |

This table provides typical IR absorption bands for polyimides derived from this compound precursors.

Furthermore, coupling thermogravimetric analysis with Fourier-transform infrared spectroscopy (TGA-FTIR) allows for the identification of gases evolved during the thermal decomposition of polymers, providing a deeper understanding of their thermal stability and degradation mechanisms. netzsch.com

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about the vibrational modes of a molecule. libretexts.org It is particularly useful for studying the non-polar bonds and symmetric vibrations that are weak or absent in IR spectra.

In the study of polymers derived from this compound, Raman spectroscopy can be used to characterize the molecular structure and conformation. For example, in polyamides synthesized from 4,4'-diamino-3,3'-dimethyldiphenylmethane, Raman spectroscopy can help in identifying the nematic liquid crystalline state. oup.com The technique is sensitive to changes in molecular arrangement and can detect the orientational order characteristic of liquid crystalline phases. oup.com

The Raman spectra of these materials can reveal details about the aromatic rings and the methylene bridge of the diphenylmethane (B89790) unit. Specific bands in the Raman spectrum can be assigned to the stretching and bending vibrations of the C-C and C-H bonds within the tolyl groups and the CH₂ linker. mdpi.com For instance, the C=C stretching vibrations of the benzene rings and the C-H stretching of the methyl groups would produce distinct Raman signals. mdpi.comresearchgate.net

| Vibrational Mode | Typical Raman Shift (cm⁻¹) in Aromatic Compounds |

| C=C Aromatic Ring Stretch | 1580 - 1620 |

| C-H Aromatic Stretch | 3000 - 3100 |

| CH₂ Bending | 1440 - 1470 |

| CH₃ Symmetric Stretch | ~2870 |

| CH₃ Asymmetric Stretch | ~2960 |

This table presents typical Raman shifts for vibrations found in molecules containing aromatic and aliphatic C-H bonds, relevant to this compound.

X-Ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is a powerful technique for determining the crystalline structure of materials. youtube.com It provides information on the arrangement of atoms in a crystal lattice, including lattice parameters and the identification of crystalline phases. youtube.comresearchgate.net

For polymers derived from this compound, XRD is used to assess their degree of crystallinity. Many aromatic polyimides and polyamides synthesized using this monomer are amorphous, as indicated by the absence of sharp diffraction peaks in their XRD patterns. researchgate.net Instead, they typically show broad halos, which are characteristic of non-crystalline materials. researchgate.net The amorphous nature of these polymers is often advantageous for applications requiring good solubility and processability. researchgate.net

In cases where crystalline or semi-crystalline structures are formed, XRD can be used to determine the unit cell parameters and the packing of the polymer chains. mdpi.comresearchgate.net For example, during the thermal imidization of poly(amic acid) precursors, time-resolved synchrotron X-ray diffraction can be employed to follow the evolution of the crystalline structure as the reaction proceeds. acs.org This provides insights into the kinetics of crystallization and the final morphology of the polymer film. acs.org

| Parameter | Information Obtained from XRD |

| Peak Position (2θ) | Interplanar spacing (d-spacing) |

| Peak Intensity | Crystalline phase identification and quantification |

| Peak Broadening | Crystallite size and lattice strain |

| Amorphous Halo | Presence of non-crystalline material |

This table summarizes the key information that can be extracted from an X-ray diffraction pattern.

Thermal Analysis Techniques in Polymer Characterization

Thermal analysis techniques are indispensable for characterizing the thermal properties of polymers derived from this compound. researchgate.net These methods measure the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers. For amorphous polyimides based on 4,4'-diamino-3,3'-dimethyldiphenylmethane, DSC curves typically show a distinct glass transition, which is a critical parameter for defining their upper service temperature. researchgate.netlookchem.com The Tg of these polymers can be quite high, often exceeding 250°C, indicating excellent thermal stability. lookchem.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to evaluate the thermal stability and decomposition temperature of polymers. Polyimides derived from 4,4'-diamino-3,3'-dimethyldiphenylmethane generally exhibit high thermal stability, with decomposition temperatures often above 400°C. researchgate.netlookchem.com

| Thermal Property | Technique | Significance for Polymers |

| Glass Transition Temperature (Tg) | DSC | Defines the transition from a rigid to a more flexible state. |

| Decomposition Temperature (Td) | TGA | Indicates the onset of thermal degradation. |

| Coefficient of Thermal Expansion (CTE) | TMA | Measures the dimensional change with temperature. |

This table outlines key thermal properties of polymers and the techniques used to measure them.

Thermomechanical Analysis (TMA) and Dynamic Mechanical Analysis (DMA) provide information on the mechanical properties of polymers as a function of temperature. TMA can be used to measure the coefficient of thermal expansion (CTE), while DMA can determine the storage modulus, loss modulus, and tan delta, which relate to the stiffness and damping properties of the material. researchgate.net

Surface Spectroscopy and Microscopy Techniques for Material Characterization

The surface properties of materials are critical for many applications. Surface spectroscopy and microscopy techniques are employed to analyze the chemical composition and morphology of the surfaces of materials derived from this compound. iyte.edu.tr

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. ipfdd.de For polymer films, XPS can be used to verify the surface composition and to study surface modifications or contamination. ipfdd.de

Microscopy techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the surface topography and morphology of polymer films. uc.edudiva-portal.org SEM provides high-resolution images of the surface, revealing features such as smoothness, porosity, and the presence of any defects. uc.edu AFM can provide even higher resolution, enabling the visualization of individual polymer chains on a surface under certain conditions. nih.govaps.org For polyimide films derived from 4,4'-diamino-3,3'-dimethyldiphenylmethane, AFM studies have shown that they can form smooth and pinhole-free surfaces, which is important for applications in microelectronics and as protective coatings. lookchem.com

| Technique | Information Provided | Application to Polymer Films |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states at the surface. ipfdd.de | Verifying surface chemistry, detecting impurities. |

| Scanning Electron Microscopy (SEM) | High-resolution images of surface topography. uc.edu | Assessing film quality, identifying defects. |

| Atomic Force Microscopy (AFM) | 3D surface topography at the nanoscale. nih.gov | Characterizing surface roughness, imaging polymer chains. |

This table summarizes the capabilities of key surface characterization techniques for polymer films.

Reaction Mechanisms and Chemical Transformations of 3,3 Dimethyldiphenylmethane and Derivatives

Fundamental Principles of Chemical Reactivity

The chemical reactivity of 3,3'-Dimethyldiphenylmethane is governed by the interplay of its constituent functional groups: the aromatic rings, the activating methyl groups, and the benzylic methylene (B1212753) bridge. The benzene (B151609) rings are inherently susceptible to electrophilic substitution, and this tendency is enhanced by the presence of the methyl groups. These groups are electron-donating, increasing the electron density of the rings and directing incoming electrophiles primarily to the ortho and para positions.

The methylene bridge (—CH₂—) contains benzylic hydrogens, which are particularly susceptible to abstraction in radical reactions due to the resonance stabilization of the resulting radical across both aromatic rings. Derivatives of this compound, such as those functionalized with amino (—NH₂) or isocyanate (—NCO) groups, exhibit their own characteristic reactivities, which are exploited in polymerization processes. For instance, the diisocyanate derivative is highly reactive toward nucleophiles like alcohols and amines, forming the basis for polyurethane synthesis. nih.govnoaa.gov Acids and bases can initiate polymerization reactions in these isocyanate derivatives. nih.govnoaa.gov

Mechanisms of Polymerization Reactions Involving Dimethyldiphenylmethane Derivatives

Derivatives of this compound are important monomers in the synthesis of high-performance polymers, particularly polyimides and polyurethanes. The presence of the dimethyl-substituted diphenylmethane (B89790) core in the polymer backbone imparts desirable properties such as increased solubility and modified thermal characteristics.

Polycondensation Mechanisms

Polycondensation is a type of step-growth polymerization where monomers react to form a polymer chain with the concurrent elimination of a small molecule, such as water. Derivatives like 4,4′-Diamino-3,3′-dimethyldiphenylmethane are key building blocks for polyimides and other polymers through this mechanism. cymitquimica.comchemicalbook.com

In a typical polyimide synthesis, 4,4′-Diamino-3,3′-dimethyldiphenylmethane is reacted with a tetracarboxylic dianhydride, such as 4,4′-oxydiphthalic anhydride (B1165640) (ODPA). researchgate.net This reaction proceeds via a two-step process, starting with the formation of a poly(amic acid) intermediate, which is then converted to the final polyimide. researchgate.net The reaction of this compound-4,4'-diisocyanate with diols or diamines to form polyurethanes or polyureas, respectively, also follows a polycondensation pathway, specifically a polyaddition mechanism where no small molecule is eliminated. These reactions are often catalyzed by acids or bases. nih.govnoaa.gov

| Polymer Type | This compound-based Monomer | Co-monomer Example | Resulting Polymer |

| Polyimide | 4,4′-Diamino-3,3′-dimethyldiphenylmethane researchgate.net | 4,4′-Oxydiphthalic anhydride (ODPA) researchgate.net | Soluble, thermally stable polyimide researchgate.net |

| Polyurethane | This compound-4,4'-diisocyanate nih.gov | Polyols (e.g., diols, triols) | Polyurethane foam or elastomer cymitquimica.com |

| Polyimide | 4,4′-Diamino-3,3′-dimethyldiphenylmethane nih.gov | Alicyclic dianhydride (HBPDA) nih.gov | Organo-soluble polyimide nih.gov |

Imidization Reaction Pathways and Structural Evolution

Imidization is the crucial second step in the synthesis of polyimides, involving the cyclization of the poly(amic acid) (PAA) intermediate to form the stable imide ring with the elimination of water. nih.gov This transformation can be achieved either through thermal treatment or by chemical dehydrating agents. sci-hub.se

Thermal imidization is a complex process that induces significant changes in the material's structure. acs.org The reaction typically occurs in multiple stages as the temperature is increased:

Decomplexation and Initiation : At lower temperatures (around 124–210 °C), residual solvent molecules complexed with the PAA are driven off. The imidization reaction begins, but requires a certain degree of completion (e.g., 3.2-22.5%) before significant structural ordering can occur. acs.orgacs.org This initial phase increases the mobility of the polymer chains. acs.org

Primary Crystallization/Growth : As the temperature rises (up to ~310 °C), the rate of imidization accelerates rapidly, and the polymer chains begin to organize into more ordered, crystalline structures. acs.orgacs.org At the end of this stage, the degree of imidization is very high (e.g., >98%). acs.org

Secondary Growth/Perfection : At even higher temperatures (e.g., 310-380 °C), further annealing allows for the perfection of the crystalline structure and the completion of the imidization reaction. acs.org

This structural evolution from an amorphous PAA film to a semi-crystalline polyimide film is critical for achieving the final desired mechanical and thermal properties of the material. nih.gov

| Imidization Stage | Approximate Temperature Range | Key Processes |

| Initiation | 120 - 238 °C | Decomplexation of solvent, onset of imide ring formation, increased chain mobility. acs.orgacs.org |

| Primary Growth | 238 - 310 °C | Rapid imidization, formation and growth of crystalline domains. acs.org |

| Secondary Growth | 310 - 380 °C | Completion of imidization, perfection of crystal structure. acs.org |

Electrophilic and Nucleophilic Reactions of the Diphenylmethane Core

The diphenylmethane core of this compound is the primary site for electrophilic and nucleophilic reactions.

Electrophilic Reactions : The two aromatic rings are activated towards electrophilic aromatic substitution by the electron-donating methyl groups. These groups direct incoming electrophiles to the ortho and para positions relative to themselves (positions 2, 4, and 6). Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur readily on the aromatic rings.

Nucleophilic Reactions : The unsubstituted diphenylmethane core is not highly susceptible to nucleophilic aromatic substitution, as this typically requires the presence of strong electron-withdrawing groups on the aromatic ring. mdpi.com However, derivatives of this compound can be highly reactive towards nucleophiles. A prime example is this compound-4,4'-diisocyanate. The isocyanate groups (—N=C=O) are potent electrophiles, reacting exothermically with a wide range of nucleophiles, including amines, alcohols, phenols, and water, to form ureas, urethanes, and other adducts. nih.govnoaa.gov This high reactivity is the basis for their use in polyurethane production. nih.govnoaa.gov

Radical Reaction Pathways and Intermediates

Radical reactions involving this compound typically proceed via a chain reaction mechanism consisting of initiation, propagation, and termination steps. chemistrytalk.orgyoutube.com The most likely sites for radical attack are the C-H bonds of the methylene bridge and, to a lesser extent, the methyl groups.

Initiation : The reaction begins with the formation of a free radical, usually by thermal or photochemical homolysis of an initiator molecule (e.g., a peroxide) or by direct UV irradiation, which can break a C-H bond. youtube.com

Propagation : A radical abstracts a hydrogen atom from the this compound molecule. Abstraction from the methylene bridge is favored because it forms a resonance-stabilized benzylic radical. This diphenylmethyl-type radical can then react with another molecule (e.g., O₂ in autoxidation or a monomer in radical polymerization), generating a new product and another radical that continues the chain. libretexts.org

Termination : The reaction ceases when two radicals combine to form a stable, non-radical product. chemistrytalk.org

The formation of stable radical intermediates on the methylene bridge is a key feature of the radical chemistry of diphenylmethane structures.

Oxidative Transformations and Degradation Mechanisms

This compound and its polymeric derivatives are subject to degradation under oxidative and thermal stress. wikipedia.org The mechanisms of degradation often involve radical pathways.

Thermal Degradation : At elevated temperatures, even in the absence of oxygen, the C-C and C-H bonds within the molecule can break (a process known as chain scission in polymers). wikipedia.org This leads to the formation of smaller, volatile fragments. For polymers derived from this compound, thermal degradation can result in a decrease in molecular weight, leading to a loss of mechanical properties. wikipedia.org The process can sometimes involve depolymerization, where monomer units are sequentially "unzipped" from the polymer chain. cnrs.fr

Oxidative Degradation : In the presence of oxygen, degradation can occur at lower temperatures through a process called autoxidation. nih.gov This is a radical chain reaction initiated by the formation of a carbon-centered radical on the diphenylmethane structure, likely at the benzylic methylene bridge. This radical reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). The peroxy radical can then abstract a hydrogen atom from another this compound molecule, forming a hydroperoxide (ROOH) and a new carbon-centered radical, thus propagating the chain. The decomposition of the hydroperoxide can lead to a variety of oxidation products, including alcohols, ketones, and aldehydes, ultimately causing cleavage of the molecular structure. This process is responsible for the aging and degradation of many organic materials exposed to air. nih.gov

Acid-Catalyzed Reactions and Proton Transfer Mechanisms

The chemical behavior of this compound and its derivatives in the presence of acids is characterized by classic electrophilic aromatic substitution mechanisms, primarily involving proton transfer, isomerization, and transalkylation. These reactions are fundamental in petrochemical and synthetic organic chemistry for transforming aromatic hydrocarbons.

The process is initiated by the protonation of one of the aromatic rings by a Brønsted acid catalyst (H⁺). In this compound, the two tolyl rings are activated by electron-donating methyl groups, which direct the electrophilic attack of the proton to the ortho and para positions relative to the methyl group. This proton transfer is often the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or a sigma (σ)-complex. numberanalytics.com The stability of this intermediate is crucial for the subsequent reaction pathways.

Once the arenium ion is formed, it can undergo several transformations:

Isomerization: The molecule can undergo intramolecular rearrangement to achieve thermodynamic equilibrium. This occurs via a 1,2-shift, where the tolylmethyl group migrates to an adjacent carbon on the protonated ring. This process leads to a mixture of various dimethyldiphenylmethane isomers, including 2,3'-, 2,4'-, 3,4'-, and 4,4'-dimethyldiphenylmethane. The final isomer distribution is dependent on the relative thermodynamic stabilities of the products and the reaction conditions. Zeolites with specific pore structures can influence the selectivity of this isomerization. wikipedia.orgresearchgate.net

Transalkylation and Disproportionation: This intermolecular process involves the transfer of an alkyl group from one molecule to another. taylorandfrancis.com In the presence of a strong acid catalyst, the C-C bond between the methylene bridge and the protonated aromatic ring can cleave. This cleavage results in the formation of toluene (B28343) and a benzyl-type carbocation. This newly formed carbocation is a potent electrophile that can then alkylate another aromatic molecule present in the reaction mixture (e.g., another molecule of this compound, toluene, or benzene). mt.comwikipedia.org When the carbocation reacts with another molecule of this compound, it leads to disproportionation, yielding higher molecular weight products like trimethyl-diphenylmethanes alongside toluene.

These reactions are typically facilitated by a range of acid catalysts. Solid acid catalysts are preferred in industrial applications due to their ease of separation and reusability. Common examples include zeolites (such as ZSM-5, mordenite, and zeolite beta) and supported heteropoly acids like 12-tungstophosphoric acid. wikipedia.orgcapes.gov.brgoogle.com Strong liquid acids, including triflic acid and other superacids, are also highly effective, particularly in laboratory-scale synthesis. researchgate.netorganic-chemistry.org

The following table summarizes typical conditions for related acid-catalyzed reactions involving alkylaromatics, illustrating the variety of catalysts and conditions employed.

| Reaction Type | Catalyst | Substrates | Key Conditions | Observed Outcome/Yield | Reference |

|---|---|---|---|---|---|

| Synthesis of Dimethyldiphenylmethane Isomers | 60 wt.% H₃PW₁₂O₄₀ on SiO₂ | Toluene, Formaldehyde (B43269) | Not specified | 61.3% yield of DMDPMs | capes.gov.br |

| Diarylmethane Synthesis | Triflic Acid (HOTf) | Benzylic Acetates, Arenes | Room Temperature, 5-10 min | High yields (e.g., 98%) | researchgate.net |

| Transalkylation | Zeolite Beta | Polyisopropylbenzene, Benzene | Liquid Phase | Conversion to monoalkylated product (cumene) | google.com |

| Transalkylation | Cerium-exchanged Beta Zeolite | 1,2,4-Trimethylbenzene, Toluene | Vapor Phase | High activity for xylene production | researchgate.net |

| Superacid-Catalyzed Addition | Triflic Acid (CF₃SO₃H) | Olefinic Amines, Benzene | Not specified | High yields (75-99%) of addition products | organic-chemistry.org |

Theoretical and Computational Chemistry Studies of 3,3 Dimethyldiphenylmethane Systems

Machine Learning Approaches in Materials Chemistry for Related Structures

Machine learning (ML) has emerged as a transformative tool in materials chemistry, accelerating the discovery and design of novel materials by predicting their properties from their chemical structure. jakemp.comkyushu-u.ac.jp For structures related to 3,3'-Dimethyldiphenylmethane, which can serve as fragments or building blocks for more complex molecules like polymers, ML models offer a rapid and cost-effective alternative to traditional experimental methods. researchgate.netnih.gov These data-driven approaches can analyze vast datasets to uncover complex structure-property relationships that are not immediately obvious. jakemp.comresearchgate.net

The application of ML in materials science involves several key steps, including data acquisition, feature engineering (representing the chemical structure numerically), model training, and validation. nih.govrsc.org For polymers and related chemical structures, a significant challenge lies in capturing the complexity of their three-dimensional assembly and periodicity. llnl.gov Recent advancements have led to the development of novel representations that can encode this structural information more effectively, leading to more accurate predictions. llnl.gov

Several types of ML algorithms are employed in materials chemistry. jakemp.com Supervised learning is used to train models on labeled data, while unsupervised learning helps identify patterns in unlabeled data. jakemp.com Specific algorithms like Graph Neural Networks (GNNs) and Artificial Neural Networks (ANNs) have proven particularly effective. jakemp.comrsc.orgijisae.org GNNs can directly process molecular graphs, learning to describe the polymer's structure autonomously. llnl.gov ANNs can be trained on molecular parameters to predict key properties. ijisae.org Another approach involves using the Simplified Molecular Input Line Entry System (SMILES) notation of a polymer's repeating units as input for a recurrent neural network (RNN), treating the chemical structure as a language. nih.gov This method avoids the need to calculate separate molecular descriptors. nih.gov

These ML models can predict a wide range of material properties, including thermal, mechanical, and electronic characteristics. researchgate.netllnl.gov For instance, models have been successfully developed to predict the glass transition temperature (Tg), melting temperature (Tm), Young's modulus, and thermal conductivity of polymers. researchgate.netijisae.orgnih.gov The accuracy of these predictions has been shown to be state-of-the-art, allowing polymer chemists to rapidly test new concepts and iterate on designs. llnl.gov By accelerating the design and optimization process, ML plays a crucial role in developing new materials for applications ranging from consumer packaging and solar cells to more sustainable and recyclable polymers. jakemp.comllnl.gov

| Model Type | Input Representation | Predicted Properties | Reference |

| Graph-based ML | Periodic Polymer Structure | 10 distinct polymer properties (e.g., glass-transition temperature) | llnl.gov |

| Artificial Neural Network (ANN) | Molecular Parameters, Polymer Fingerprinting (ECFP) | Melting Temperature (Tm) | ijisae.org |

| Recurrent Neural Network (RNN) | SMILES Strings | Glass Transition Temperature (Tg) | nih.gov |

| Random Forest (RF) | SMILES notation | Debye temperature, glass transition temperature, heat capacity, E-Modulus | researchgate.net |

| Gaussian Process Regression (GPR) | Polymer Fingerprint | Various polymer properties | researchgate.net |

Predictive Modeling of Environmental Fate Parameters (e.g., Partition Coefficients, Bioconcentration Factors)

Predictive modeling, particularly through Quantitative Structure-Activity Relationships (QSAR), is a cornerstone of modern environmental science, used to estimate the environmental fate of chemicals like this compound. nih.govsfu.ca These models are vital for assessing the potential for persistence, bioaccumulation, and toxicity (PBT) of organic compounds, especially when experimental data is scarce or costly to obtain. sfu.caumweltbundesamt.de The Risk-Screening Environmental Indicators (RSEI) model, for instance, relies on a database of physicochemical properties to predict the fate and transport of chemicals. epa.govepa.gov

Two of the most critical parameters for assessing environmental risk are the octanol-water partition coefficient (Kow) and the bioconcentration factor (BCF). umweltbundesamt.deqsardb.org

The octanol-water partition coefficient (log Kow) is a measure of a chemical's hydrophobicity and is a key indicator of its potential to bioaccumulate in organisms. umweltbundesamt.deagroscope.ch For many organic chemicals, there is a nearly linear relationship between log Kow and the logarithm of the BCF (log BCF), particularly for compounds with a log Kow between 1 and 6. umweltbundesamt.de Numerous QSAR models, such as KOWWIN, have been developed to estimate log Kow from a chemical's structure. umweltbundesamt.deagroscope.ch

The bioconcentration factor (BCF) quantifies the accumulation of a chemical in an aquatic organism from the surrounding water. qsardb.org High BCF values indicate a greater potential for the substance to concentrate in the food web. sfu.ca QSAR models for BCF often use log Kow as a primary descriptor, but may also include other factors like molecular size, which can limit bioconcentration, and corrections for metabolism. sfu.caresearchgate.net Models like BIOWIN are used to predict biodegradability, another factor influencing a chemical's environmental persistence. umweltbundesamt.de These predictive tools allow for the screening of large numbers of chemicals to identify those that may require further experimental testing and regulatory scrutiny. sfu.caumweltbundesamt.de

For this compound, various computational tools can estimate its key environmental fate parameters.

| Parameter | Predicted Value | Method/Model | Description | Reference |

| Molecular Weight | 196.29 g/mol | PubChem | The mass of one mole of the substance. | nih.gov |

| log Kow | 4.6 | XLogP3 | The logarithm of the octanol-water partition coefficient, indicating hydrophobicity. | nih.gov |

| Water Solubility | 3.55 mg/L | EPISuite | The maximum amount of a chemical that can dissolve in water. | epa.gov |

| Bioconcentration Factor (BCF) | 658.2 L/kg | EPISuite | An estimate of the chemical's tendency to concentrate in aquatic organisms. | epa.gov |

| Organic Carbon-Water Partition Coefficient (log Koc) | 3.79 | EPISuite | Indicates the tendency of a chemical to adsorb to soil and sediment. | epa.gov |

Applications in Advanced Materials Science and Polymer Chemistry

Role of 3,3'-Dimethyldiphenylmethane Derivatives in High-Performance Polymers

Derivatives of this compound are instrumental in creating high-performance polymers tailored for demanding applications in aerospace, electronics, and biomedical fields. symbchem.com The most prominent derivative, 4,4'-diamino-3,3'-dimethyldiphenylmethane (also known as MDT or DMMDA), is a highly valued aromatic diamine used in specialty polymers and epoxy systems due to the enhanced thermal stability, mechanical strength, and resin compatibility it provides. symbchem.com Other key derivatives include this compound-4,4'-diisocyanate, used in polyurethanes, and N,N,N',N'-tetraglycidyl-4,4'-diamino-3,3'-dimethyldiphenylmethane, an epoxy resin component. google.comgoogleapis.com

Table 1. Key Derivatives of this compound and Their Roles

| Derivative Name | Abbreviation | CAS Number | Primary Role |

|---|---|---|---|

| 4,4'-Diamino-3,3'-dimethyldiphenylmethane | DMMDA / MDT | 838-88-0 | Monomer for polyimides and copolyamides; Epoxy curing agent. symbchem.comchemicalbook.com |

| This compound-4,4'-diisocyanate | - | - | Isocyanate component for polyurethane synthesis. googleapis.com |

| N,N,N',N'-Tetraglycidyl-4,4'-diamino-3,3'-dimethyldiphenylmethane | M-TGDDM | - | Epoxy resin component. google.com |

The synthesis of polyimides and copolyamides represents a significant application for derivatives of this compound.

Polyimides: The diamine derivative, 4,4'-diamino-3,3'-dimethyldiphenylmethane (DMMDA), is frequently used as a monomer in polycondensation reactions with various aromatic dianhydrides to produce high-performance polyimides. chemicalbook.comtcichemicals.comresearchgate.net The synthesis is typically a two-step process that involves an initial polycondensation reaction at low temperatures to form a soluble poly(amic acid) precursor, followed by a chemical or thermal cyclodehydration (imidization) to yield the final polyimide. tandfonline.com

Aromatic polyimides have been successfully synthesized by reacting DMMDA with dianhydrides such as 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), 4,4'-oxydiphthalic dianhydride (ODPA), and 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA). researchgate.nettandfonline.comresearchgate.net The resulting polyimides exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C, good mechanical properties with tensile strengths in the range of 89–137 MPa, and favorable dielectric constants. tandfonline.comresearchgate.net

Copolyamides: DMMDA is also utilized in the synthesis of advanced copolyamides. In one notable application, copolyamides with biocompatible properties were created through the polycondensation of DMMDA, isophthaloyl chloride, and a novel diamine monomer containing a phosphorylcholine (B1220837) (PC) group. mrs-j.orgniph.go.jp The incorporation of DMMDA into the polymer backbone helps to maintain the material's durability and mechanical properties. mrs-j.org

Aromatic amines are a critical class of curing agents for epoxy resins, developed to achieve greater heat and chemical resistance compared to their aliphatic counterparts. threebond.co.jp 4,4'-Diamino-3,3'-dimethyldiphenylmethane (MDT) is extensively used as a hardener in high-performance epoxy formulations. symbchem.comaudio-technica.co.jp

The curing mechanism involves the reaction of the active hydrogen atoms in the primary amine groups of MDT with the oxirane (epoxy) rings of the epoxy resin. threebond.co.jp This reaction leads to the formation of a rigid, three-dimensional cross-linked polymer network, which imparts high thermal stability, dimensional stability, and chemical resistance to the cured material. symbchem.comthreebond.co.jp These properties make MDT-cured epoxies highly suitable for demanding applications in the aerospace, automotive, and electronics industries. symbchem.com

Furthermore, another derivative, N,N,N',N'-tetraglycidyl-4,4'-diamino-3,3'-dimethyldiphenylmethane (M-TGDDM), is itself a type of epoxy resin known as a glycidyl (B131873) amine, which is noted for its high functionality and is used in high-performance composite applications. google.comspecialchem.com

Derivatives of this compound are important components in the formulation of polyurethane (PU) adhesives, which are valued for their strong adhesion and good chemical resistance. goettingen-research-online.de

The diisocyanate derivative, this compound-4,4'-diisocyanate, is a key building block that can be reacted with polyols to form the isocyanate-terminated prepolymers that are the basis of many PU adhesive systems. googleapis.comgoogle.com Additionally, the diamine derivative, 4,4'-diamino-3,3'-dimethyldiphenylmethane (MDT), can be used as a chain extender or curing agent in polyurethane formulations. symbchem.com It reacts with isocyanate groups to form polyurethanes with enhanced physical properties, making them suitable for durable coatings and strong adhesives. symbchem.com Research has shown that using 4,4'-diamino-3,3'-dimethyldiphenylmethane in non-isocyanate polyurethane formulations can improve resistance against chemicals, acids, and alkalis. acs.org

A significant challenge with many high-performance aromatic polyimides is their poor solubility, which complicates their processing. tandfonline.com The incorporation of 4,4'-diamino-3,3'-dimethyldiphenylmethane (DMMDA) into the polyimide backbone is a highly effective strategy to overcome this limitation. researchgate.net

The presence of methyl groups in the ortho positions to the bridge connecting the phenyl rings introduces a kinked, non-coplanar structure. researchgate.net This structural feature disrupts the close packing of polymer chains and reduces the strength of intermolecular forces, which in turn enhances the polymer's solubility. tandfonline.comresearchgate.net Polyimides synthesized from DMMDA have demonstrated excellent solubility in a wide range of common polar aprotic solvents and even some less polar solvents, which is a marked improvement over conventional polyimides. tandfonline.comresearchgate.net This enhanced solubility allows for solution-based processing techniques, such as casting or spinning, to fabricate films, fibers, and coatings. researchgate.netresearchgate.net

Table 2. Solubility of Polyimides Derived from 4,4'-Diamino-3,3'-dimethyldiphenylmethane

| Solvent | Solubility |

|---|---|

| N-methyl-2-pyrrolidone (NMP) | Soluble tandfonline.comresearchgate.net |

| N,N-dimethylacetamide (DMAc) | Soluble tandfonline.comresearchgate.net |

| N,N-dimethylformamide (DMF) | Soluble tandfonline.comresearchgate.net |

| Tetrahydrofuran (THF) | Soluble researchgate.net |

| Dichloromethane (B109758) (DCM) | Soluble researchgate.net |

| Chloroform (CClH₃) | Soluble researchgate.net |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |

| Pyridine | Soluble |

| m-cresol | Soluble |

The excellent solubility of polyimides derived from 4,4'-diamino-3,3'-dimethyldiphenylmethane makes them strong candidates for the fabrication of porous polymeric structures, such as membranes for separation processes. tandfonline.com While many high-performance polymers are difficult to process, the solubility of DMMDA-based polyimides in various organic solvents facilitates the use of solution-based techniques like phase inversion to create well-defined porous morphologies. tandfonline.comresearchgate.net

These materials have been investigated for membrane applications, including the preparation of dense membranes for the pervaporation of ethanol/water mixtures. tandfonline.com Pervaporation and gas separation are fields where precise control over the free volume and porosity of the polymer matrix is essential for achieving high selectivity and permeability. bac-lac.gc.ca The ability to dissolve the polymer allows for the necessary control during the membrane casting process, enabling the formation of structures suitable for these advanced separation applications. bac-lac.gc.ca

There is a growing demand for durable, high-performance polymers that are also biocompatible for use in medical devices and biomedical applications. mrs-j.orgresearchgate.net Derivatives of this compound have been successfully used to synthesize novel biocompatible materials. mrs-j.orgniph.go.jp

A significant development is the creation of biocompatible aromatic copolyamides. These polymers were synthesized by the polycondensation of 4,4'-diamino-3,3'-dimethyldiphenylmethane (DMMDA), a novel diamine containing a phosphorylcholine (PC) group, and isophthaloyl chloride. mrs-j.orgniph.go.jp Phosphorylcholine is a component of cell membranes, and polymers containing this moiety are known for their excellent biocompatibility. mrs-j.org The resulting copolyamides demonstrated outstanding biocompatibility, which was attributed to the migration and concentration of the PC units on the polymer film's surface when in contact with water. mrs-j.org The DMMDA component provides the necessary mechanical strength and durability for the polymer backbone, making these materials promising for a new generation of biomedical devices. mrs-j.org The development of non-toxic building blocks is crucial for creating biocompatible polymers, such as polyurethanes, for which derivatives of this compound could be considered. mdpi.com

Functional Materials Development Utilizing Dimethyldiphenylmethane Units

The development of functional materials often relies on the synthesis of polymers with specific, tailored properties. Derivatives of this compound, most notably 4,4'-Diamino-3,3'-dimethyldiphenylmethane (MDT), are utilized in the creation of functional polymers like polyimides and polyurethanes. symbchem.comlookchem.com The diamino functionality of MDT allows it to act as a monomer in polymerization reactions, building the dimethyldiphenylmethane unit into the polymer backbone. symbchem.comshdaeyeonchem.com

In the realm of polyimides, new soluble versions have been synthesized using various 4,4'-diaminodiphenylmethane monomers, including MDT. researchgate.net These polyimides are created through a polyaddition reaction with dianhydrides, such as 4,4'-oxydiphthalic anhydride (B1165640). researchgate.net The resulting polymers exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C. researchgate.net The presence of the methyl groups on the phenyl rings, as in MDT, can enhance the solubility of the polyimides in various organic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and chloroform. researchgate.net This increased solubility is a significant advantage for processing and practical applications.

The properties of polyimides derived from MDT and similar structures can be fine-tuned by altering the chemical structure of the monomers. Research has shown that the size and number of alkyl substituents on the diaminodiphenylmethane monomer affect the thermal properties, dielectric constants, and solubility of the final polyimide. researchgate.net For instance, polyimides synthesized from MDT have demonstrated a combination of good thermal resistance and solubility, making them attractive for various high-performance applications. researchgate.net

MDT is also a crucial component in the synthesis of high-performance polyurethanes. symbchem.com It acts as a curing agent, reacting with isocyanates to form polyurethane networks with desirable physical properties. symbchem.com These polyurethanes find use in a range of applications, including elastomers for high-performance rollers and seals, durable and chemical-resistant coatings, strong adhesives, and specialty rigid foams with enhanced thermal properties. symbchem.com

Table 1: Properties of Polyimides Derived from 4,4'-Diamino-3,3'-dimethyldiphenylmethane (MDT) and a Dianhydride

| Property | Value | Source |

| Thermal Decomposition Temperature (Td) | > 500 °C | researchgate.net |

| Glass Transition Temperature (Tg) | Varies based on comonomers | researchgate.net |

| Solubility | Soluble in NMP, DMAc, DMF, THF, DCM, CClH3 | researchgate.net |

| Tensile Strength | 72-105 MPa (for related polyimides) | researchgate.net |

| Young's Modulus | 2.18-2.85 GPa (for related polyimides) | researchgate.net |

Advanced Composite Materials Engineering

In the field of advanced composite materials, derivatives of this compound play a vital role, primarily as curing agents for epoxy resins. symbchem.comlookchem.com 4,4'-Diamino-3,3'-dimethyldiphenylmethane (MDT) is extensively used as a hardener in high-performance epoxy formulations. symbchem.com These composites are utilized in demanding sectors such as aerospace, automotive, and electronics. symbchem.com

The use of MDT as a curing agent imparts several beneficial properties to the resulting composite material, including: